molecular formula C10H16Cl2N4 B6007441 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride

2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride

Cat. No.: B6007441
M. Wt: 263.16 g/mol
InChI Key: PEYFZYSBOHUMHT-UHFFFAOYSA-N
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Description

2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N4 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride typically involves the condensation of o-phenylenediamine with propylamine, followed by hydrazination and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: Oxidized benzimidazole derivatives.

    Reduction Products: Hydrazine-substituted benzimidazoles.

    Substitution Products: Various alkyl or acyl-substituted benzimidazoles.

Scientific Research Applications

2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can inhibit enzyme activity, leading to disruption of metabolic processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazino-1-methyl-1H-benzimidazole dihydrochloride
  • 2-hydrazino-1-ethyl-1H-benzimidazole dihydrochloride
  • 2-hydrazino-1-butyl-1H-benzimidazole dihydrochloride

Comparison

Compared to its analogs, 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride exhibits unique properties:

  • Chemical Stability: It has higher stability under various conditions.
  • Biological Activity: Shows enhanced antimicrobial and anticancer activities.
  • Solubility: Improved solubility in aqueous solutions, making it more suitable for biological applications.

Properties

IUPAC Name

(1-propylbenzimidazol-2-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.2ClH/c1-2-7-14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-6H,2,7,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYFZYSBOHUMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959638
Record name 2-Hydrazinyl-1-propyl-1H-benzimidazole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388574-71-8
Record name 2-Hydrazinyl-1-propyl-1H-benzimidazole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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